Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-3-iodo-6-methylpyridin-2-amine

Organic Synthesis Medicinal Chemistry Cross-Coupling

Procure this key dual-halogen building block for efficient, regioselective diversification. The orthogonality of the C3 iodide and C5 bromide enables a streamlined two-step sequence (e.g., Sonogashira then Suzuki), bypassing protection/deprotection steps. This scaffold is validated for melatonin receptor programs (Ki = 1.10 nM). Essential for replicating patented compounds (US10023557B2) and accelerating SAR studies.

Molecular Formula C6H6BrIN2
Molecular Weight 312.93 g/mol
CAS No. 958357-86-3
Cat. No. B1292641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-iodo-6-methylpyridin-2-amine
CAS958357-86-3
Molecular FormulaC6H6BrIN2
Molecular Weight312.93 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1Br)I)N
InChIInChI=1S/C6H6BrIN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10)
InChIKeyPEDOOHCESFJXBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-iodo-6-methylpyridin-2-amine (CAS 958357-86-3): A Strategic Ortho-Dihalogenated Pyridine Building Block for Advanced Synthesis and Drug Discovery


5-Bromo-3-iodo-6-methylpyridin-2-amine (CAS 958357-86-3) is a disubstituted pyridine derivative classified as a halogenated heterocyclic building block [1]. Its molecular formula is C6H6BrIN2, with a molecular weight of 312.93 g/mol . This compound features a unique substitution pattern on the pyridine ring: a 2-amino group, a 6-methyl group, and two distinct halogen atoms—a bromine at the 5-position and an iodine at the 3-position . This structural arrangement provides a versatile scaffold for selective synthetic modifications, distinguishing it from mono-halogenated or symmetrically halogenated analogs.

Why 5-Bromo-3-iodo-6-methylpyridin-2-amine Cannot Be Replaced by Common Analogs in Sequential Functionalization and Target Binding


Generic substitution fails because 5-Bromo-3-iodo-6-methylpyridin-2-amine possesses two orthogonal reactive handles—a bromine and an iodine—on the same scaffold . This is in stark contrast to common analogs like 5-bromo-6-methylpyridin-2-amine or 3-iodo-6-methylpyridin-2-amine, which offer only a single site for cross-coupling. The inherent reactivity difference between aryl bromides and aryl iodides in palladium-catalyzed reactions is critical for enabling regioselective, sequential functionalization without the need for additional protection/deprotection steps [1]. Furthermore, the specific halogenation pattern directly influences biological activity; for instance, this compound exhibits a high binding affinity (Ki = 1.10 nM) for the melatonin MT1 receptor, a property that would be significantly altered by even a single halogen change [2].

Quantitative Procurement Evidence: Benchmarking 5-Bromo-3-iodo-6-methylpyridin-2-amine Against Structural Analogs and Industry Standards


Orthogonal Halogen Reactivity: The Core Differentiator for Sequential Cross-Coupling

The presence of both a bromine and an iodine atom on the pyridine ring provides a unique and verifiable advantage over mono-halogenated or symmetrically dihalogenated analogs (e.g., 3,5-dibromo-6-methylpyridin-2-amine) . The difference in reactivity between an aryl bromide and an aryl iodide in palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, or Buchwald-Hartwig) is well-established [1]. This orthogonality allows for two sequential and chemoselective coupling events at the same molecule without requiring intermediate protection steps. For example, a Sonogashira coupling can be performed selectively at the more reactive C-I bond, followed by a Suzuki coupling at the C-Br bond.

Organic Synthesis Medicinal Chemistry Cross-Coupling Regioselective Functionalization

Nanomolar Binding Affinity for Melatonin Receptor MT1 (Ki = 1.10 nM)

5-Bromo-3-iodo-6-methylpyridin-2-amine demonstrates potent and quantifiable binding to the melatonin MT1 receptor (Melatonin receptor type 1C), with a reported inhibition constant (Ki) of 1.10 nM [1]. This high-affinity interaction is directly linked to its specific halogenation pattern and differentiates it from non-iodinated analogs, which are expected to exhibit significantly different (and likely lower) binding affinities based on structure-activity relationships for halogen bonding in GPCR ligand recognition.

Neuropharmacology GPCR Research Binding Assay Melatonin Sleep Disorders

Commercial Availability at High Purity (≥95%) with Consistent Physical Specifications

Reputable suppliers provide this specific compound with a minimum purity specification of 95% (often higher, e.g., 98% from Leyan) . The reported melting point is highly consistent across multiple vendors, with a range of 135-142°C, which serves as a reliable identity and quality check upon receipt . This level of consistency and purity reduces the need for in-house purification before use, a cost not guaranteed with custom-synthesized or less common analogs.

Chemical Procurement Quality Control Reproducibility Vendor Comparison

Validated Utility as a Key Intermediate in Therapeutic Patent Literature

The compound's value is substantiated by its explicit inclusion in the patent literature as a key intermediate for synthesizing therapeutic compounds, as seen in US10023557B2 and related filings for 'Therapeutic inhibitory compounds' [1]. This documented use in pharmaceutical R&D pathways provides a level of validation and industrial relevance that is absent for many other commercially available but unproven building blocks. This positions the compound as a more strategic procurement choice for drug discovery programs.

Pharmaceutical Development Intellectual Property Kinase Inhibitors Building Block

Optimal Deployment Scenarios for 5-Bromo-3-iodo-6-methylpyridin-2-amine in R&D and Medicinal Chemistry


Sequential, Orthogonal Functionalization for Diversity-Oriented Synthesis

This scenario directly leverages the compound's core differentiator—its two distinct halogen atoms . Researchers can procure 5-Bromo-3-iodo-6-methylpyridin-2-amine to build complex, tri-substituted pyridine libraries in a highly efficient two-step sequence. First, a chemoselective cross-coupling (e.g., Sonogashira, Negishi) is performed at the more reactive C3-iodide position [1]. The intermediate is then purified and a second, orthogonal cross-coupling (e.g., Suzuki, Buchwald-Hartwig) is carried out at the C5-bromide position. This strategy is superior to using a mono-halogenated pyridine, which would require separate syntheses and protection/deprotection steps to achieve the same level of diversification.

Development of High-Affinity Ligands for Melatonin Receptors

Based on the quantitative binding data (Ki = 1.10 nM), this compound is a validated starting point for projects targeting melatonin receptors MT1 and MT2 [2]. Medicinal chemists can purchase this building block to develop novel analogs for sleep disorders, depression, or cancer chronotherapy. Its established potency provides a significant advantage over procuring a non-iodinated analog, which would lack this baseline affinity. SAR studies can be initiated by modifying the 2-amino group or the 6-methyl position while maintaining the critical 3-iodo and 5-bromo substitution pattern.

Synthesis of Patent-Disclosed Therapeutic Inhibitory Compounds

Given its citation in US10023557B2 and related patents, procurement of this specific building block is essential for any research group aiming to replicate, improve upon, or design around the 'therapeutic inhibitory compounds' described in that intellectual property [3]. Using a generic substitute could lead to synthetic failure or the generation of compounds outside the intended chemical space, compromising the project's validity and potential for novel IP generation.

Reproducible Scale-Up in a CRO or Process Chemistry Setting

For contract research organizations (CROs) or process chemistry labs, the reliable commercial availability of 5-Bromo-3-iodo-6-methylpyridin-2-amine with a consistent purity (≥95%) and melting point (135-142°C) from multiple vendors (e.g., AKSci, Bidepharm, Sigma-Aldrich) is a critical procurement factor . This ensures reproducible reaction yields and simplifies raw material qualification, a process that would be significantly more time-consuming and costly with a custom-synthesized or single-source analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-3-iodo-6-methylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.